molecular formula C16H12BrN3O3 B352969 N'-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE

N'-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBENZOHYDRAZIDE

Cat. No.: B352969
M. Wt: 374.19g/mol
InChI Key: DZQQTHGJCPWJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide typically involves the condensation of a substituted isatin with a hydrazide derivative. The reaction is usually carried out in an aqueous ethanol solution, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation reaction . The reaction mixture is then heated under reflux conditions to ensure complete reaction and formation of the desired product. The resulting compound is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .

Comparison with Similar Compounds

N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide can be compared with other similar indole derivatives, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C16H12BrN3O3

Molecular Weight

374.19g/mol

IUPAC Name

N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-hydroxybenzamide

InChI

InChI=1S/C16H12BrN3O3/c1-8-6-11-13(12(17)7-8)18-16(23)14(11)19-20-15(22)9-2-4-10(21)5-3-9/h2-7,18,21,23H,1H3

InChI Key

DZQQTHGJCPWJNC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C3=CC=C(C=C3)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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